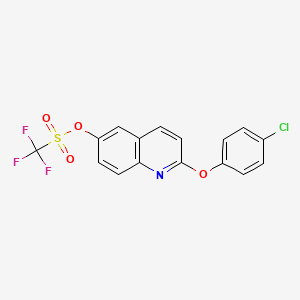
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C13H16N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone can be synthesized through a multi-step process involving the reaction of piperidine derivatives with nitrobenzene derivatives. One common method involves the following steps:
Nitration: Nitrobenzene is nitrated to form 4-nitrobenzene.
Alkylation: The nitrobenzene derivative is then alkylated with a piperidine derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation reactions, followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-Aminopiperidin-1-yl)-2-(4-nitrophenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-(4-Oxopiperidin-1-yl)-2-(4-nitrophenyl)ethanone.
科学的研究の応用
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The exact pathways and molecular targets involved can vary based on the specific application and the biological system being studied.
類似化合物との比較
1-(4-Hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Hydroxypiperidin-1-yl)-2-(4-aminophenyl)ethanone: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-(4-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethanone: The presence of a methyl group instead of a nitro group can affect the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
1-(4-hydroxypiperidin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C13H16N2O4/c16-12-5-7-14(8-6-12)13(17)9-10-1-3-11(4-2-10)15(18)19/h1-4,12,16H,5-9H2 |
InChIキー |
ZNPVAGWNBFNSGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)







![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)




![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
